molecular formula C10H9NO3 B13088464 (R)-2-Amino-2-(benzofuran-2-YL)acetic acid CAS No. 1260619-31-5

(R)-2-Amino-2-(benzofuran-2-YL)acetic acid

Cat. No.: B13088464
CAS No.: 1260619-31-5
M. Wt: 191.18 g/mol
InChI Key: PQSKXCUSMBAOPA-SECBINFHSA-N
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Description

®-2-Amino-2-(benzofuran-2-YL)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzofuran moiety imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(benzofuran-2-YL)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of ®-2-Amino-2-(benzofuran-2-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient amidation and reduction steps, as well as advanced chiral resolution methods to obtain the desired enantiomer.

Types of Reactions:

    Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of N-substituted benzofuran-2-yl amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology:

    Enzyme Inhibitors: Investigated as potential inhibitors of enzymes involved in various metabolic pathways.

    Receptor Modulators: Studied for their ability to modulate receptor activity in biological systems.

Medicine:

Industry:

    Agriculture: Used in the development of agrochemicals for crop protection.

    Material Science: Investigated for their potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(benzofuran-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the amino acid portion can form hydrogen bonds with key residues. This dual interaction enhances the binding affinity and specificity of the compound, leading to its biological effects.

Comparison with Similar Compounds

    2-(Benzofuran-2-yl)acetic acid: Lacks the amino group, making it less versatile in biological applications.

    2-Amino-3-(benzofuran-2-yl)propanoic acid: Contains an additional methylene group, altering its chemical properties and biological activity.

    2-(Benzofuran-2-yl)ethanamine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness: ®-2-Amino-2-(benzofuran-2-YL)acetic acid is unique due to its chiral nature and the presence of both an amino group and a benzofuran ring. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

1260619-31-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(2R)-2-amino-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m1/s1

InChI Key

PQSKXCUSMBAOPA-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N

Origin of Product

United States

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